The compound (3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine dihydrochloride is a member of the benzoxazine family, characterized by a fused benzene and oxazine ring structure. This compound has garnered attention in scientific research due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. Its molecular formula is , and it is often utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
This compound can be synthesized through various chemical reactions involving starting materials such as salicylamide and aldehydes or ketones, often under specific catalytic conditions. The synthesis methods typically yield the compound in moderate to high yields, making it accessible for research and industrial applications.
(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine dihydrochloride is classified as a heterocyclic compound due to its ring structure that includes both nitrogen and oxygen atoms. It falls under the category of benzoxazine derivatives, which are known for their diverse biological activities and utility in polymer chemistry.
The synthesis of (3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine dihydrochloride typically involves several steps:
One efficient method involves using Lewis acids as catalysts to facilitate the reaction. For instance, titanium tetrachloride or boron trifluoride etherate can be employed to enhance the formation of azapyrylium ions during the cyclization process, leading to higher yields compared to traditional methods .
The molecular structure of (3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine dihydrochloride consists of a benzene ring fused to an oxazine ring. The presence of a methanamine group at the 7-position contributes to its chemical reactivity.
Key structural data include:
These structural features suggest that the compound may exhibit significant biological activity due to its ability to form hydrogen bonds with biological macromolecules.
(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine dihydrochloride participates in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled temperatures and appropriate solvents are crucial for achieving high yields and selectivity in these reactions .
The mechanism of action for (3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine dihydrochloride involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. This compound has been studied for its potential antimicrobial and anticancer properties .
The proposed mechanism includes:
Key physical properties include:
Chemical properties include:
Relevant data indicate that this compound has a high gastrointestinal absorption rate and can permeate biological membranes effectively .
(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine dihydrochloride finds applications in several scientific fields:
Structurally, 1,4-benzoxazines are classified based on saturation state (dihydro vs aromatic), substitution patterns on the heterocyclic ring (N-alkylation, C3 modification), and functionalization of the benzene moiety. The dihydro-2H-1,4-benzoxazine core provides a semi-rigid framework where the oxygen and nitrogen atoms are positioned for optimal interaction with biomolecular targets. Methanamine substitution at C7 introduces a flexible ethylamine-like side chain, enhancing target versatility while retaining planarity in the fused ring system. Key structural derivatives include:
Table 1: Structural Variations and Functionalization in Bioactive Benzoxazines
Compound | Core Structure | Key Substitutions | Pharmacological Relevance |
---|---|---|---|
(3,4-Dihydro-2H-1,4-benzoxazin-7-yl)methanamine | Dihydrobenzoxazine | C7-CH₂NH₂ | Lead compound for CNS targeting |
2-(7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid | Dihydrobenzoxazine | C7-F, C3-CH₂COOH | Anti-inflammatory/antithrombotic applications |
6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | Oxazinone | C6-Br, C7-CH₃, N1-CH₃, C3=O | Herbicidal/antimicrobial activity |
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile | Dihydrobenzoxazine | C6-CN | Synthetic intermediate for RORγ agonists |
Electronic modulation occurs through ring saturation (e.g., dihydro vs aromatic) and substituent effects. The dihydro scaffold adopts a pseudo-chair conformation, positioning the C7-methanamine group equatorially for enhanced biomolecular accessibility. Fluorination at C6/C8 (electron-withdrawing) or alkylation at N4 (electron-donating) fine-tunes the heterocyclic nitrogen’s basicity, thereby modulating receptor affinity and metabolic stability. The primary amine in (3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine serves as a protonation site under physiological conditions, forming critical ionic interactions with aspartate/glutamate residues in target proteins. Benzoxazine ring fusion creates a planar aromatic surface enabling π-stacking interactions, while the C2-C3 single bond allows rotational flexibility for optimal pharmacophore alignment [4] [6] [8].
The therapeutic exploration of benzoxazines originated with natural benzoxazinones from Gramineae plants, recognized for their insecticidal properties in the 1960s. Synthetic efforts accelerated in the 1990s, focusing on thromboxane A2 (TXA2) antagonism for cardiovascular applications. A pivotal 2005 study demonstrated that 3,4-dihydro-2H-benzo[1,4]oxazine-8-yloxyacetic acid derivatives acted as dual TXA2 receptor antagonists/prostacyclin (PGI2) receptor agonists, validating the scaffold for receptor modulation. Compound 4-[2-(1,1-Diphenylethylsulfanyl)ethyl]-3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid emerged as a clinical candidate, exhibiting potent ex vivo inhibition of platelet aggregation [2].
Table 2: Evolution of Methanamine-Functionalized Benzoxazines
Timeframe | Development Milestone | Therapeutic Focus | Structural Advancement |
---|---|---|---|
2005–2007 | Dual TXA2 antagonists/PGI2 agonists | Cardiovascular | Oxyacetic acid side chains |
2007 | WO2008052075 patent filing for C7-methanamine derivatives | CNS disorders | (3,4-Dihydro-2H-1,4-benzoxazin-7-yl)methanamine core |
2010–2016 | Optimization for serotonin receptor affinity | Depression/anxiety | N4-Alkylation; C6 halogenation |
2016–Present | RORγ agonist development (WO2016201225) | Autoimmunity | Sulfonamide-functionalized analogues |
The strategic shift toward C7-methanamine derivatives began with the 2007 patent WO2008052075, which disclosed (3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine derivatives as modulators of monoaminergic systems for treating depression, schizophrenia, and anxiety. This marked a transition from carboxylic acid-based cardiovascular agents to amine-functionalized CNS candidates. The dihydrochloride salt form was specifically claimed to enhance crystallinity and stability. Subsequent optimization focused on N1-alkylation (e.g., methyl, ethyl) to increase lipophilicity and blood-brain barrier penetration, and halogenation (F, Cl) or cyano-substitution at C6 to modulate electronic properties and metabolic stability. These efforts established the C7-methanamine scaffold as a versatile platform for central nervous system drug discovery [3] [9].
The selection of (3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine as a lead compound stems from its balanced multi-target engagement profile, synthetic accessibility, and structural optimizability. Biochemically, the primary amine mimics endogenous neurotransmitters, enabling interactions with G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Molecular modeling suggests the protonated amine forms salt bridges with conserved aspartate residues in monoamine transporters (e.g., SERT, NET), while the benzoxazine oxygen engages in hydrogen bonding with serine or tyrosine residues. This dual interaction underpins its potential as a serotonin-norepinephrine reuptake inhibitor (SNRI) candidate. The scaffold’s electron-rich aromatic system also facilitates binding to aryl hydrocarbon receptors (AhR) and RORγt nuclear receptors, indicating immunomodulatory applications [3] [9].
Synthetic advantages include:
Table 3: Receptor Binding Profile of Benzoxazine Methanamine Derivatives
Biological Target | Binding Affinity (Ki) | Functional Activity | Therapeutic Implication |
---|---|---|---|
Serotonin Transporter (SERT) | 15–100 nM | Reuptake inhibition | Antidepressant efficacy |
Thromboxane A2 Receptor (TP) | 20–150 nM | Competitive antagonism | Antiplatelet/antithrombotic effects |
Prostacyclin Receptor (IP) | 50–300 nM | Partial agonism | Vasodilation, cytoprotection |
RORγ Nuclear Receptor | IC50 30–200 nM | Inverse agonism | Autoimmune disease modulation |
The scaffold’s versatility is evidenced by its role as a precursor to bifunctional drugs. For example, N4-alkylation with sulfonamide groups converts it into RORγt inverse agonists (WO2016201225), while acylation generates fatty acid amide hydrolase (FAAH) inhibitors. The C7-methylene linker provides an ideal spacer length (2.5–3.5 Å) for attaching secondary pharmacophores without steric clash. These attributes, combined with favorable in vitro ADMET profiles (e.g., microsomal stability >60% after 30 min, PAMPA-BBB permeability >3 × 10⁻⁶ cm/s), establish (3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine dihydrochloride as a privileged intermediate for lead optimization campaigns targeting CNS and inflammatory disorders [3] [9] [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: